

N-(2-Chloro-4-nitrophenyl)morpholine

background and discovery

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Compound of Interest

Compound Name: 4-(2-Chloro-4-nitrophenyl)morpholine

Cat. No.: B1295113

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N-(2-Chloro-4-nitrophenyl)morpholine: A Technical Guide

This technical guide provides a comprehensive overview of the background, synthesis, and physicochemical properties of N-(2-Chloro-4-nitrophenyl)morpholine. The content is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

N-(2-Chloro-4-nitrophenyl)morpholine is a synthetic organic compound featuring a morpholine ring attached to a substituted phenyl group. The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles.^[1] Its presence can improve aqueous solubility, metabolic stability, and receptor binding affinity.^{[1][2]} The morpholine ring's unique physicochemical properties, including its pKa and flexible chair-like conformation, make it a valuable component in the design of central nervous system (CNS) active agents and other therapeutics.^[2] Morpholine and its derivatives have been investigated for a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.^{[3][4]}

Background and Discovery

The discovery of N-(2-Chloro-4-nitrophenyl)morpholine is not documented as a singular, notable event in scientific literature. Instead, its synthesis is representative of the broader exploration of nucleophilic aromatic substitution (S_NAr) reactions to generate libraries of functionalized aromatic compounds for various chemical and pharmaceutical applications.

The primary route for synthesizing N-aryl morpholines is the reaction of a morpholine with an electron-deficient aromatic ring bearing a suitable leaving group, such as a halide. The presence of strong electron-withdrawing groups, like a nitro group, ortho or para to the leaving group, activates the aromatic ring towards nucleophilic attack. This addition-elimination mechanism, proceeding through a resonance-stabilized anionic intermediate known as a Meisenheimer complex, is a cornerstone of aromatic chemistry.^[5]

Therefore, the first synthesis of N-(2-Chloro-4-nitrophenyl)morpholine was likely achieved through the reaction of 2,4-dichloronitrobenzene with morpholine, a reaction that leverages the principles of S_NAr to create the C-N bond.

Physicochemical and Quantitative Data

The following tables summarize the known quantitative data for N-(2-Chloro-4-nitrophenyl)morpholine.

Table 1: Physicochemical Properties

Property	Value	Source(s)
IUPAC Name	4-(2-Chloro-4-nitrophenyl)morpholine	^[4]
CAS Number	55435-71-7	^[4] ^[6]
Molecular Formula	C ₁₀ H ₁₁ ClN ₂ O ₃	^[6]
Molecular Weight	242.66 g/mol	^[6]
Appearance	Solid	^[7]
Purity	Typically ≥97%	^[6]
Storage	Room temperature	^[6]

Table 2: Biological Activity Context of the Morpholine Scaffold

While no specific biological activity has been reported for N-(2-Chloro-4-nitrophenyl)morpholine, the morpholine scaffold is a key component in numerous biologically active compounds.

Biological Activity	Examples of Morpholine-Containing Drugs/Candidates	Reference(s)
Anticancer	Gefitinib, Erlotinib	[1]
Antibacterial	Linezolid	[8]
Antifungal	Amorolfine	[1]
Anti-inflammatory	Apremilast	[9]
CNS Disorders	Reboxetine, Moclobemide	[2]

Experimental Protocols

The following sections detail the probable synthetic protocol for N-(2-Chloro-4-nitrophenyl)morpholine and a general procedure for its characterization.

Synthesis of N-(2-Chloro-4-nitrophenyl)morpholine via Nucleophilic Aromatic Substitution

This protocol is a representative procedure based on established methodologies for SNAr reactions.

Reagents and Materials:

- 2,4-Dichloronitrobenzene
- Morpholine
- Triethylamine (or other suitable base)

- Ethanol (or other suitable solvent)
- Deionized water
- Round-bottom flask
- Reflux condenser
- Stirring apparatus
- Heating mantle
- Filtration apparatus

Procedure:

- To a round-bottom flask, add 2,4-dichloronitrobenzene (1.0 eq.).
- Add ethanol to dissolve the starting material.
- Add morpholine (1.2 eq.) and triethylamine (1.5 eq.) to the reaction mixture.
- Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol).
- Maintain the reflux with stirring for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature.
- Slowly add deionized water to precipitate the crude product.
- Collect the solid product by vacuum filtration and wash with cold deionized water.
- Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified N-(2-Chloro-4-nitrophenyl)morpholine.
- Dry the final product under vacuum.

Characterization Protocol

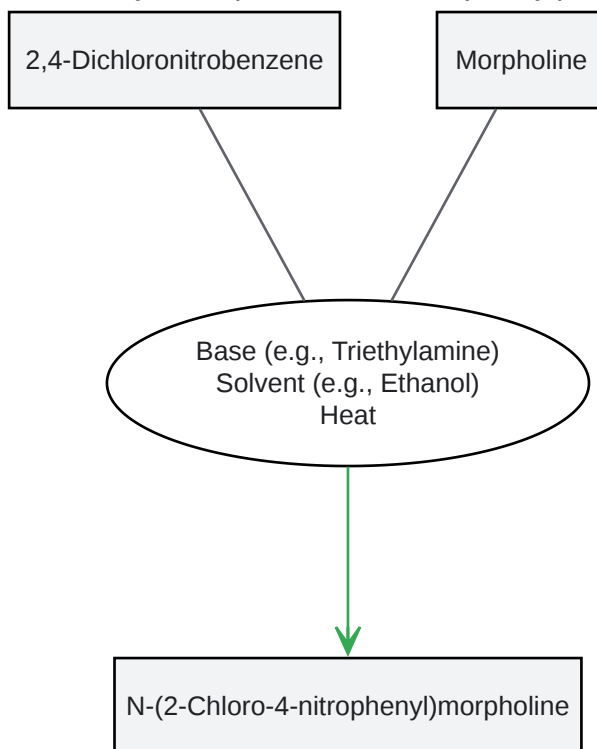
The purified product would be characterized using standard analytical techniques to confirm its identity and purity.

- Melting Point: Determine the melting point of the solid product using a melting point apparatus.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Dissolve a small sample in a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
 - Acquire ^1H and ^{13}C NMR spectra to confirm the chemical structure.
- Mass Spectrometry (MS):
 - Analyze the sample using a mass spectrometer (e.g., via electrospray ionization, ESI) to determine the molecular weight and confirm the molecular formula.
- Infrared (IR) Spectroscopy:
 - Acquire an IR spectrum of the solid sample to identify characteristic functional groups (e.g., C-N, N-O, C-Cl bonds).

Visualizations

The following diagrams illustrate the synthetic pathway and a general experimental workflow.

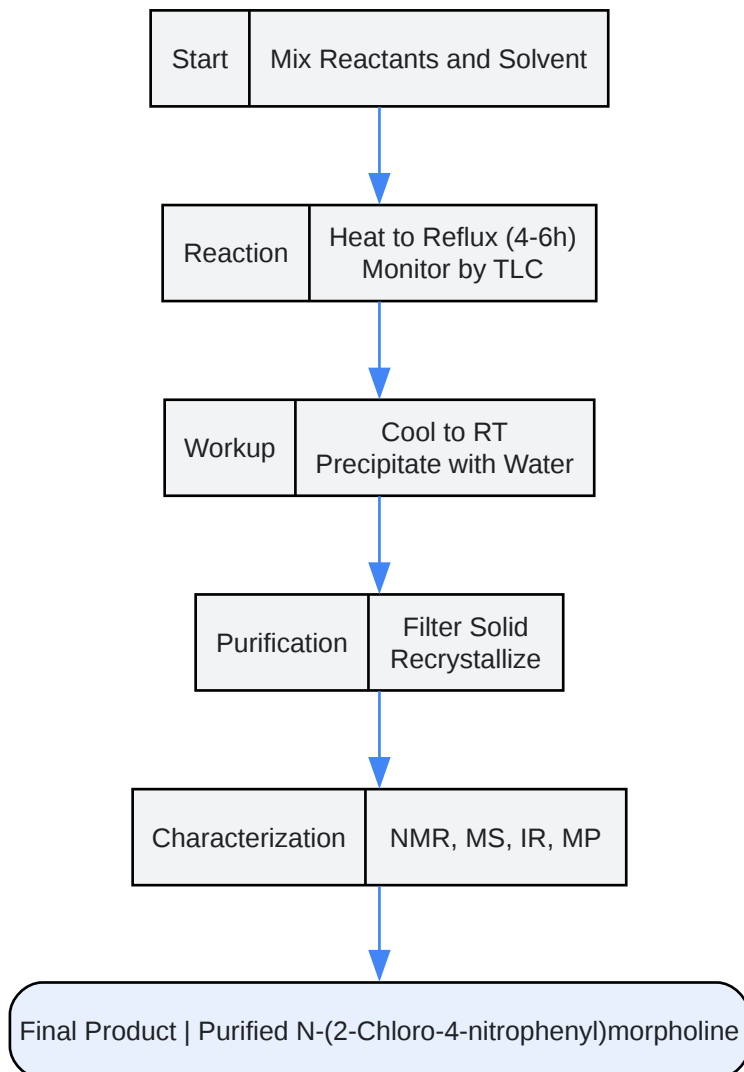
Synthetic Pathway of N-(2-Chloro-4-nitrophenyl)morpholine



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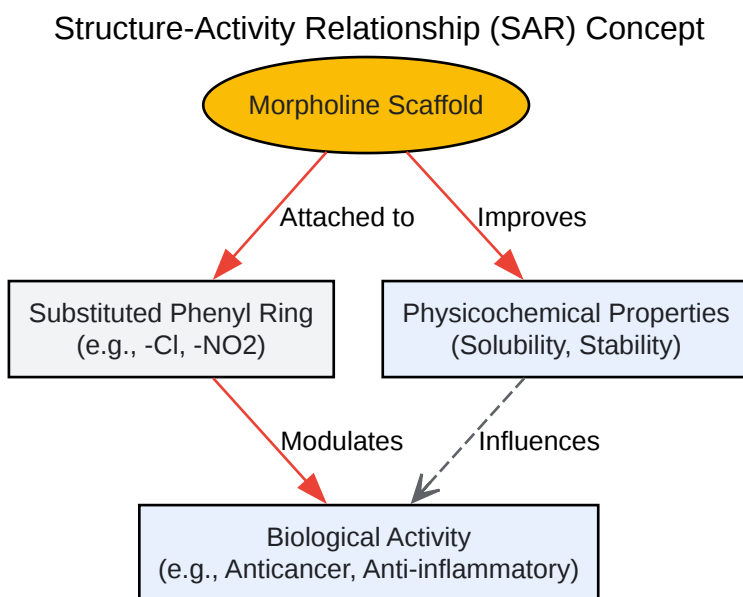
Caption: Synthesis via Nucleophilic Aromatic Substitution.

General Experimental Workflow



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Caption: Synthesis, Purification, and Characterization Workflow.



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Caption: General SAR of Morpholine Derivatives.

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